molecular formula C11H7BrN2O2 B14063113 (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile

(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile

Cat. No.: B14063113
M. Wt: 279.09 g/mol
InChI Key: NJHVFOUBFOTSKF-UHFFFAOYSA-N
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Description

(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile typically involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of 5-bromo-2-hydroxy-3-methoxybenzylamine.

    Substitution: Formation of 5-azido-2-hydroxy-3-methoxybenzylidenepropanedinitrile or 5-thio-2-hydroxy-3-methoxybenzylidenepropanedinitrile.

Scientific Research Applications

(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 5-Bromo-2-hydroxy-3-methoxybenzoic acid
  • 5-Bromo-2-hydroxy-3-methoxybenzylamine

Uniqueness

(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile is unique due to the presence of both nitrile and bromine functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H7BrN2O2/c1-16-10-4-9(12)3-8(11(10)15)2-7(5-13)6-14/h2-4,15H,1H3

InChI Key

NJHVFOUBFOTSKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=C(C#N)C#N)Br

Origin of Product

United States

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